molecular formula C15H13ClN2O2 B11784625 5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole

5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole

Katalognummer: B11784625
Molekulargewicht: 288.73 g/mol
InChI-Schlüssel: JJJMASRPZJMWDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a chloro group and two methoxy groups attached to the phenyl ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the reaction of 2,5-dimethoxyaniline with 5-chloro-1,2-diaminobenzene under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. Common reagents used in this synthesis include hydrochloric acid and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium amide or thiourea.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,5-Dimethoxyphenyl)-1H-benzo[d]imidazole: Lacks the chloro group, which can affect its biological activity.

    5-Chloro-2-phenyl-1H-imidazole: Lacks the methoxy groups, which can influence its chemical properties.

    4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole: Similar structure but with different substitution patterns

Uniqueness

5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole is unique due to the presence of both chloro and methoxy groups, which can enhance its biological activity and chemical reactivity. These functional groups can influence the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C15H13ClN2O2

Molekulargewicht

288.73 g/mol

IUPAC-Name

6-chloro-2-(2,5-dimethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2O2/c1-19-10-4-6-14(20-2)11(8-10)15-17-12-5-3-9(16)7-13(12)18-15/h3-8H,1-2H3,(H,17,18)

InChI-Schlüssel

JJJMASRPZJMWDC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(N2)C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.